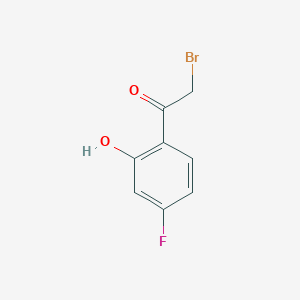

4-Fluoro-2-hydroxyphenacyl bromide

Description

Contextualizing 4-Fluoro-2-hydroxyphenacyl Bromide within the Halogenated Phenacyl Bromide Class

This compound is a halogenated derivative of phenacyl bromide. The core structure of phenacyl bromide consists of a phenyl group attached to a bromoacetyl group. In the case of this compound, the phenyl ring is substituted at the 4-position with a fluorine atom and at the 2-position with a hydroxyl group. This specific substitution pattern distinguishes it from other halogenated phenacyl bromides and imparts unique chemical properties.

Halogenated organic compounds are fundamental building blocks in organic synthesis. acs.org The presence of halogen atoms, such as bromine and fluorine, in the structure of this compound significantly influences its reactivity. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. The fluorine atom and the hydroxyl group on the phenyl ring further modify the electronic properties of the molecule.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 866863-55-0 scbt.com |

| Molecular Formula | C₈H₆BrFO₂ scbt.com |

| Molecular Weight | 233.03 g/mol scbt.com |

| Physical State | Solid synquestlabs.com |

Significance of Phenacyl Bromides in Modern Synthetic Chemistry

Phenacyl bromides, as a class of compounds, are highly significant in modern synthetic chemistry due to their versatile reactivity. They are widely used as intermediates in a variety of organic transformations. nih.gov Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom attached to the bromine, which is susceptible to nucleophilic substitution.

These compounds serve as precursors for the synthesis of a wide array of heterocyclic compounds, which are of great interest in medicinal and materials chemistry. nih.govresearchgate.net Phenacyl bromides can also be employed as protecting groups for carboxylic acids and as reagents for the chemical modification of proteins. nih.gov Their ability to participate in multicomponent reactions further enhances their importance, allowing for the efficient construction of complex molecular architectures. nih.govresearchgate.net

Overview of Research Trajectories for Fluorinated Hydroxyphenacyl Systems

Research into fluorinated hydroxyphenacyl systems is driven by the unique properties that fluorine and hydroxyl groups impart to organic molecules. The introduction of fluorine can significantly alter the biological activity, metabolic stability, and lipophilicity of a compound. The hydroxyl group, on the other hand, can participate in hydrogen bonding and act as a synthetic handle for further functionalization.

Current research trends in fluorine-containing compounds are broad, with a notable focus on their application in pharmaceuticals and materials science. nih.govnih.gov In the context of hydroxyphenacyl systems, research often explores their potential as enzyme inhibitors or as building blocks for novel bioactive molecules. For instance, 4-hydroxyphenacyl bromide has been investigated as a protein tyrosine phosphatase (PTP) inhibitor. chembk.com The synergistic effect of both fluorine and hydroxyl substituents in compounds like this compound is an area of active investigation, with the potential for developing new chemical entities with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYCXHKZADAVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Hydroxyphenacyl Bromide and Its Derivatives

Precursor Synthesis and Halogenation Techniques for the 4-Fluoro-2-hydroxyphenacyl Scaffold

The construction of the 4-Fluoro-2-hydroxyphenacyl scaffold begins with the synthesis of its immediate precursor, 4-fluoro-2-hydroxyacetophenone, followed by a targeted bromination at the α-carbon of the acetyl group.

The direct regioselective fluorination of 2-hydroxyacetophenone at the C4 position is challenging. Therefore, the synthesis of the precursor, 4-fluoro-2-hydroxyacetophenone, typically starts with an appropriately substituted fluorinated benzene (B151609) derivative. A primary and industrially relevant method for preparing hydroxyaryl ketones is the Fries rearrangement. organic-chemistry.orgsigmaaldrich.com This reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst. sigmaaldrich.comajchem-a.com

The synthesis of 4-fluoro-2-hydroxyacetophenone can be achieved via a Fries rearrangement of 4-fluorophenyl acetate. The process begins with the acetylation of 4-fluorophenol to yield the ester. This ester is then treated with a Lewis acid, such as aluminum chloride (AlCl₃), which catalyzes the rearrangement of the acetyl group from the phenolic oxygen to the carbon atoms of the aromatic ring. organic-chemistry.org The reaction is ortho, para-selective, and the ratio of the resulting 2-hydroxy (ortho) and 4-hydroxy (para) isomers can be influenced by reaction conditions such as temperature and solvent. organic-chemistry.orgajchem-a.com To obtain the desired 2-hydroxy isomer, reaction conditions are optimized accordingly.

An alternative approach is the direct Friedel-Crafts acylation of 3-fluorophenol, which can also yield the desired product, although regioselectivity can be a concern. One described method involves reacting a phenol derivative with a carboxylic acid in the presence of methanesulfonic acid and graphite at elevated temperatures. guidechem.com

Once the 4-fluoro-2-hydroxyacetophenone precursor is obtained, the next step is the introduction of a bromine atom at the α-position (the methyl group of the acetyl moiety). This α-bromination is a key step in forming the reactive phenacyl bromide structure. Several methods exist for the α-bromination of acetophenone derivatives. nih.gov

A common method involves the use of elemental bromine (Br₂) with a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent mixture such as ethyl acetate and chloroform. prepchem.com Another established procedure uses bromine in glacial acetic acid. The acid promotes the formation of the enol tautomer, which then reacts with the bromine.

However, for hydroxyacetophenones, there is a risk of competitive electrophilic substitution on the activated aromatic ring (nuclear bromination) instead of the desired side-chain bromination. cbijournal.com To overcome this, milder and more selective brominating agents have been developed. These include reagents like N-Bromosuccinimide (NBS), which is often used for allylic and benzylic brominations. Another approach involves oxidative bromination using a combination of ammonium bromide (NH₄Br) with an oxidant like Oxone or ammonium persulfate ((NH₄)₂S₂O₈). cbijournal.com A greener alternative utilizes hydrogen peroxide to oxidize hydrobromic acid in situ, forming bromine that then reacts with the ketone. google.com

| Brominating Agent/System | Catalyst/Conditions | Advantages | Potential Issues |

|---|---|---|---|

| Br₂ in Acetic Acid | Acid-catalyzed enolization | Simple, traditional method | Risk of ring bromination in activated phenols |

| Br₂ / AlCl₃ | Lewis acid catalysis | Effective for many acetophenones | Requires stoichiometric catalyst, potential side reactions |

| NH₄Br / (NH₄)₂S₂O₈ | Aqueous grinding conditions | Eco-friendly, operational simplicity | Reported to favor nuclear bromination in some cases cbijournal.com |

| NH₄Br / Oxone | Methanol solvent | Effective for α-bromination of ketones | May also lead to ring substitution cbijournal.com |

| HBr / H₂O₂ | Aqueous solvent | "Green" process, high bromine utilization, water as byproduct google.com | Requires careful control of reagent addition |

Derivatization Pathways and Functional Group Interconversion

4-Fluoro-2-hydroxyphenacyl bromide possesses multiple reactive sites, allowing for a variety of derivatization strategies to synthesize a wide range of functional molecules.

The α-bromo group makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack via an Sₙ2 mechanism. This reaction is the cornerstone of its use in attaching the phenacyl group to other molecules. A wide array of nucleophiles can displace the bromide ion. For instance, carboxylic acids and sulfonic acids can be converted to their corresponding sodium or cesium salts and then reacted with this compound to form phenacyl esters. nih.gov This is a common pathway for creating caged compounds of biologically relevant acids. nih.gov Similarly, phosphate groups, such as those in nucleotides like ATP and GTP, can act as nucleophiles to form phosphate esters. acs.org

Other nucleophiles, including amines, thiols, and various heterocyclic compounds, can also react to form new carbon-nitrogen or carbon-sulfur bonds, leading to a diverse library of derivatives.

The phenolic hydroxyl group on the aromatic ring can undergo esterification or etherification. However, direct esterification of this compound can be complicated by the high reactivity of the α-bromo ketone moiety, which is also susceptible to nucleophilic attack. A more viable strategy is to modify the hydroxyl group at the precursor stage (i.e., on 4-fluoro-2-hydroxyacetophenone) before α-bromination. For example, the precursor could be acylated to form an ester, and this derivative could then be subjected to α-bromination.

The carbonyl group itself is generally less reactive towards standard esterification or amidation conditions. It can, however, undergo typical ketone reactions such as condensation with hydroxylamine to form oximes or reduction to a secondary alcohol using reducing agents like sodium borohydride. guidechem.com These transformations would significantly alter the electronic and photophysical properties of the phenacyl scaffold.

A primary application of this compound is its use as a photoremovable protecting group (PPG), also known as a caging group. mdpi.com Caged compounds are biologically inactive molecules that, upon irradiation with light of a specific wavelength, release the active biological agent with high spatiotemporal precision. nih.govmdpi.com

The formation of a caged compound involves a nucleophilic substitution reaction where the molecule to be caged (e.g., a carboxylate, phosphate, or other nucleophilic species) displaces the bromide from this compound. nih.govnih.gov This covalently links the target molecule to the phenacyl chromophore, rendering it inactive.

The key to the "uncaging" process is the 2-hydroxy (or ortho-hydroxy) group. Upon absorption of UV light, the molecule enters an excited triplet state. nih.govrsc.org The presence of the ortho-hydroxyl group facilitates a photo-Favorskii type rearrangement. nih.govacs.org This intramolecular reaction pathway leads to the cleavage of the ester or phosphate bond, releasing the active molecule. Simultaneously, the phenacyl moiety is converted into a chemically benign and UV-transparent byproduct, such as a derivative of hydroxyphenylacetic acid. nih.gov The substitution pattern, including the fluorine atom, can be used to fine-tune the photophysical properties of the cage, such as its absorption wavelength and quantum yield of release. nih.gov

Advanced Synthetic Approaches and Catalytic Considerations

Advanced synthetic strategies for preparing this compound and its derivatives increasingly rely on powerful catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. These methods represent a significant step forward from classical synthetic routes, offering milder reaction conditions and access to novel molecular architectures.

Palladium-Catalyzed Coupling Reactions in Phenacyl Bromide Chemistry

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. handwiki.org These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org While initially developed for aryl and vinyl halides, these principles are applicable to the α-bromo ketone moiety present in phenacyl bromides, allowing for diverse molecular modifications.

The general mechanism involves the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.org

A variety of named reactions fall under this category, each utilizing a different organometallic coupling partner. The versatility of these reactions allows for the introduction of a wide range of substituents onto the phenacyl scaffold or related aromatic systems.

Table 1: Overview of Major Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent (R'-M) | General Transformation (R-X + R'-M → R-R') |

| Suzuki Coupling | Organoboron compound | Aryl/Vinyl-Halide + Aryl/Vinyl-B(OR)₂ → Biaryl/Diene |

| Heck Reaction | Alkene | Aryl/Vinyl-Halide + Alkene → Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl-Halide + Alkyne → Aryl/Vinyl-Alkyne |

| Stille Coupling | Organotin compound | Aryl/Vinyl-Halide + Aryl/Vinyl-SnR₃ → Biaryl/Diene |

| Buchwald-Hartwig Amination | Amine | Aryl-Halide + Amine → Aryl-Amine |

Research has demonstrated the application of these principles in contexts relevant to phenacyl systems. For instance, a novel palladium-catalyzed direct ortho-arylation of N-phenacylpyridinium bromide has been developed. researchgate.net In this process, the N-phenacyl group acts as a transient directing group to facilitate C-H bond activation on the pyridine ring, followed by coupling with an aryl partner. researchgate.net This strategy highlights how the phenacyl unit can be employed not just as a substrate but also as a functional group to control reactivity in complex catalytic cycles.

Furthermore, the development of efficient palladium catalysts allows for the coupling of aryl bromides and chlorides with phenols, a reaction that tolerates various functional groups, including ketones, which is relevant to the phenacyl structure. rsc.org The choice of ligands for the palladium catalyst is crucial, with bulky trialkylphosphines often showing high activity and selectivity in related coupling reactions involving alkyl bromides. acs.org

Stereoselective Synthesis and Chiral Induction for Related Phenacyl Analogs

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the fields of medicinal chemistry and materials science, as different stereoisomers can exhibit distinct biological activities and physical properties. mdpi.com For phenacyl analogs, the carbonyl group provides a key handle for introducing chirality through stereoselective reduction or addition reactions, leading to chiral secondary alcohols. Several advanced strategies are employed to control the stereochemical outcome of these transformations.

Biocatalysis: Enzymes, such as alcohol dehydrogenases, offer a powerful method for the stereoselective synthesis of chiral molecules. nih.gov These biocatalysts can perform asymmetric reductions of prochiral ketones to produce chiral alcohols with very high enantiomeric excess (>99% ee). nih.gov This approach is highly valuable for producing specific enantiomers of hydroxylated phenacyl derivatives under mild, environmentally friendly conditions. Lipases are another class of enzymes used extensively for the kinetic resolution of racemic alcohols or esters, enabling the separation of enantiomers with high selectivity. mdpi.com

Chiral Auxiliaries: A common strategy involves the temporary attachment of a chiral auxiliary to the substrate molecule. The auxiliary guides the stereochemical course of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product. The sulfinyl group is a notable example of a chiral auxiliary that is configurationally stable and capable of high asymmetric induction in various chemical transformations. nih.gov

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. This can involve transition metal complexes with chiral ligands or organocatalysts. For instance, chemists have developed methods for "remote chiral induction," where a chiral catalyst can control the stereochemistry at a position relatively far from the initial point of interaction. scripps.edu This is achieved using a transient chiral mediator that directs a C-H activation step, enabling the asymmetric installation of functional groups. scripps.edu This concept could be applied to elaborate the aromatic ring of phenacyl analogs in a stereocontrolled manner.

An example of stereoselective synthesis involving a phenacyl-related starting material is the reaction of phenacyl azides with 2-(formylphenyl)acrylates, which under metal-free conditions can produce highly functionalized isoindolines with high stereoselectivity. rsc.org

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Key Principle | Advantages | Common Applications |

| Biocatalysis | Use of enzymes (e.g., dehydrogenases, lipases) to catalyze stereospecific reactions. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Asymmetric reduction of ketones, kinetic resolution of racemic alcohols/esters. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to direct a stereoselective reaction. | Reliable, high diastereoselectivity, well-established methods. | Asymmetric alkylations, reductions, and cycloadditions. |

| Asymmetric Catalysis | A chiral catalyst generates a chiral product from a prochiral substrate. | High efficiency (low catalyst loading), broad substrate scope. | Asymmetric hydrogenations, epoxidations, and C-C bond formations. |

These advanced methodologies provide a sophisticated toolkit for chemists to synthesize this compound derivatives and related chiral analogs with high precision and control, paving the way for the creation of novel and complex molecular structures.

Mechanistic Investigations of 4 Fluoro 2 Hydroxyphenacyl Bromide Reactivity

Photochemistry of 4-Fluoro-2-hydroxyphenacyl Bromide and Related Phenacyl Phototriggers

The photochemical properties of this compound are best understood by analogy to the extensively studied 2-hydroxyphenacyl (oHP) and 4-hydroxyphenacyl (pHP) systems. nih.govnih.gov Irradiation with UV light initiates a cascade of events, leading to the release of the bromide and the formation of rearranged products. nih.gov The core of this transformation is a distinctive reaction known as the photo-Favorskii rearrangement. nih.govwikipedia.org

The photo-Favorskii rearrangement is a photochemical analogue of the classic base-catalyzed Favorskii rearrangement of α-halo ketones. wikipedia.org For hydroxyphenacyl compounds, this process allows for the efficient release of a leaving group, such as bromide, and the concurrent rearrangement of the aromatic ketone structure. ku.edunih.gov The mechanism has been elucidated through a combination of time-resolved spectroscopy, quantum yield measurements, and product analysis studies on related phenacyl derivatives. nih.govnih.gov

Upon absorption of a photon, the molecule is promoted to an excited singlet state, which then rapidly undergoes intersystem crossing (ISC) to a reactive triplet state (T₁). nih.govnih.gov For p-hydroxyphenacyl derivatives, this ISC is extremely fast (k_ISC ≈ 4 x 10¹¹ s⁻¹). nih.gov The reaction proceeds from this short-lived triplet state. nih.gov

A critical event in the reaction sequence is an excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group. nih.govnih.gov This process can be a major deactivation channel for the excited state but is also a key step in the productive rearrangement pathway. nih.gov In the case of the related p-hydroxyphenacyl phototriggers, studies have shown that water molecules play a crucial role, assisting in the proton transfer and the subsequent expulsion of the leaving group. nih.gov The lifetime of the reactive triplet state is significantly influenced by the solvent environment, decreasing dramatically in aqueous solutions compared to dry organic solvents. nih.gov

The photo-Favorskii rearrangement proceeds through a series of highly reactive, transient intermediates. Following the departure of the bromide leaving group, a primary photoproduct identified as a triplet biradical is formed. nih.gov This species has been spectroscopically observed in studies of p-hydroxyphenacyl phosphates. nih.gov

This biradical intermediate is believed to collapse into a strained bicyclic intermediate, which has been described as both a spirodienedione and a cyclopropanone. wikipedia.orgnih.govnih.gov This spirodienedione is the quintessential intermediate of the Favorskii rearrangement, although it has proven difficult to detect directly due to its high reactivity. wikipedia.orgnih.gov This intermediate then undergoes rearrangement to form the final stable photoproducts. nih.gov

Systematic studies on substituted p-hydroxyphenacyl esters have demonstrated that the presence of various substituents on the phenyl ring often has a minimal impact on the core photochemical process. nih.gov Specifically, common substituents like fluorine, methoxy, and cyano groups were found to have little effect on the rates and quantum efficiencies of the photo-Favorskii rearrangement and the release of the leaving group. nih.gov This suggests that the photoreactivity of this compound is robust and likely comparable to its non-fluorinated counterpart. The quantum yields for the disappearance of related p-hydroxyphenacyl esters are generally high, indicating an efficient photochemical process. ku.edu

Table 1: Photochemical Properties of Related Phenacyl Esters

| Compound Type | Typical Disappearance Quantum Yield (Φ_dis) | Reactive State | Reference |

|---|---|---|---|

| p-Hydroxyphenacyl Esters | 0.20 - 1.00 | Triplet (T₁) | ku.edu |

| Substituted p-Hydroxyphenacyl Esters (incl. Fluoro) | Little change from parent compound | Triplet (T₁) | nih.gov |

| 2-Hydroxyphenacyl Esters | ~0.02-0.05 (in H₂O/CH₃CN) | Triplet (T₁) | nih.gov |

The solvent environment has a profound effect on the photochemical outcome for hydroxyphenacyl phototriggers. nih.gov The efficient photo-Favorskii rearrangement is highly dependent on the presence of hydroxylic solvents, particularly water. nih.govnih.gov Water molecules are not merely a passive solvent but actively participate in the reaction mechanism, assisting in the crucial proton transfer step that facilitates the release of the leaving group. nih.gov

In aprotic organic solvents, the rearrangement pathway is largely suppressed. nih.gov Under these conditions, alternative reaction channels, such as photoreduction and those involving radical-derived products, may become dominant. nih.gov In some systems, the choice of solvent can determine the bifurcation of the reaction pathway between rearrangement and photosolvolysis, where the leaving group is simply replaced by a solvent molecule without skeletal rearrangement. nih.gov

Elucidation of Photo-Favorskii Rearrangement Mechanisms

Thermal Reactivity and Ground State Transformations

Under normal laboratory handling and storage conditions, this compound is a stable compound. synquestlabs.com Its ground-state conformation is influenced by an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen. This feature has been confirmed by crystallographic studies of its precursor, 4'-fluoro-2'-hydroxyacetophenone. researchgate.netresearchgate.net

While the primary focus is on its photochemistry, as an α-halo ketone, the compound can be expected to undergo the classic ground-state Favorskii rearrangement in the presence of a non-nucleophilic base, which would lead to carboxylic acid derivatives. wikipedia.org

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in this compound is a key site for nucleophilic attack. In these reactions, a nucleophile, an electron-rich species, attacks the partially positive carbonyl carbon. youtube.com This leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom, forming an alkoxide intermediate. youtube.comyoutube.com The subsequent protonation of this intermediate yields the final addition product. youtube.com

The reactivity of the carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. youtube.com This is due to the presence of two electron-donating alkyl groups in ketones, which reduce the partial positive charge on the carbonyl carbon, making it less electrophilic. youtube.com In the case of this compound, the presence of the electron-withdrawing fluorine atom can enhance the electrophilicity of the carbonyl carbon.

A common example of a nucleophilic addition reaction is the reaction with Grignard reagents. youtube.com For instance, the reaction of a ketone with a Grignard reagent, such as methyl magnesium bromide, followed by an acidic workup, results in the formation of a tertiary alcohol. youtube.com The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

| Hydride ion (from NaBH4 or LiAlH4) | Alcohol |

| Grignard Reagent (R-MgX) | Alcohol |

| Cyanide ion (CN-) | Cyanohydrin |

| Amine (R-NH2) | Imine |

Electrophilic Aromatic Substitution Patterns in the Phenacyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. libretexts.org In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. lumenlearning.com The rate and regioselectivity of the reaction are governed by the substituents already present on the ring. libretexts.org

The phenacyl ring of this compound contains three substituents: a hydroxyl group (-OH), a fluorine atom (-F), and a bromoacetyl group (-COCH2Br). The hydroxyl group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The fluorine atom, a halogen, is a deactivating group but is also an ortho-, para-director. libretexts.org This is because its electron-withdrawing inductive effect is outweighed by its electron-donating resonance effect. libretexts.org Conversely, the acyl group (-COCH2Br) is a deactivating group and a meta-director. libretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -COCH2Br (Bromoacetyl) | Deactivating | Meta |

Carbon-Bromine Bond Activation in this compound

The carbon-bromine (C-Br) bond in this compound is a reactive site susceptible to cleavage. scbt.comontosight.ai This bond can be activated through several mechanisms, including nucleophilic substitution and reactions involving free radicals.

In nucleophilic substitution reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion, which is a good leaving group. This is a common reaction for alkyl halides. The reactivity of similar compounds like 2-hydroxyphenacyl bromide towards nucleophiles is well-documented. ontosight.ai

Free-radical reactions can also lead to the cleavage of the C-Br bond. This process can be initiated by heat or light, causing homolytic cleavage of the bond to generate a carbon-centered radical and a bromine radical. The stability of the resulting carbon radical influences the ease of this process.

The strength of the C-Br bond is a key factor in its activation. Bond dissociation energy (BDE), or bond enthalpy, is the energy required to break a bond homolytically. youtube.compearson.com The C-Br bond is generally weaker than C-H, C-C, and C-F bonds, making it more prone to cleavage.

Reaction Kinetics and Thermodynamics in Phenacyl Bromide Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the rates and energy changes associated with the chemical transformations of phenacyl bromides.

Rate Studies of Derivatization and Decomposition Pathways

The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. For the derivatization of this compound, such as in nucleophilic substitution reactions, the rate is dependent on the nature of the nucleophile and the solvent. Stronger nucleophiles will generally lead to faster reaction rates.

Decomposition pathways for phenacyl bromides can involve the cleavage of the C-Br bond. The rate of this decomposition will be influenced by the stability of the resulting intermediates. The study of reaction rates often involves monitoring the disappearance of a reactant or the appearance of a product over time.

Thermodynamic Parameters of Bond Formation and Cleavage

Thermodynamic parameters, such as enthalpy change (ΔH), provide information about the energy changes that occur during a reaction. The enthalpy of reaction can be estimated using bond enthalpies, which represent the energy required to break a specific bond. khanacademy.orgkhanacademy.orgkhanacademy.org

Table 3: Average Bond Enthalpies (kJ/mol)

| Bond | Average Enthalpy (kJ/mol) |

| C-H | 413 |

| C-C | 348 |

| C-Br | 276 |

| C=O | 745 |

| O-H | 463 |

| C-F | 485 |

Note: These are average values and can vary depending on the specific molecular environment.

Advanced Characterization and Computational Studies of 4 Fluoro 2 Hydroxyphenacyl Bromide

Spectroscopic Methodologies for Structural Elucidation

While specific spectral data for 4-Fluoro-2-hydroxyphenacyl bromide is not extensively published, the expected NMR spectra can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the hydroxyl proton. The three aromatic protons will appear as complex multiplets in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns dictated by proton-proton and proton-fluorine couplings. The methylene (CH₂) protons adjacent to the carbonyl and bromide will likely appear as a singlet around 4.0-4.5 ppm. The phenolic hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. Key expected signals include the carbonyl carbon (around 190 ppm), carbons attached to fluorine and oxygen (which experience significant shifts), and the methylene carbon adjacent to the bromine. The presence of the C-F bond will introduce characteristic coupling constants (J-coupling) between the fluorine and the carbon atoms, which can be invaluable for definitive signal assignment.

¹⁹F NMR: As a fluorinated organic compound, ¹⁹F NMR is a powerful tool for its characterization. nih.gov A single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides crucial connectivity information, aiding in the complete structural elucidation. nih.govscielo.br The use of two-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR, can definitively correlate the fluorine atom with specific protons on the aromatic ring.

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): The molecular formula of the compound is C₈H₆BrFO₂. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern for bromine. Since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the spectrum will display two peaks of almost equal intensity: the M⁺ peak and an M+2 peak. Common fragmentation pathways would likely involve the loss of a bromine radical (•Br) or the cleavage of the acyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass of C₈H₆BrFO₂ is 232.9559 g/mol . An experimental HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition.

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. These include:

A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹, indicative of hydrogen bonding.

A strong C=O stretching band for the ketone, expected around 1650-1700 cm⁻¹.

C-F stretching vibrations, usually found in the 1000-1400 cm⁻¹ region.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

A C-Br stretching band at lower wavenumbers, typically below 700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is governed by the electronic transitions within the chromophore. For p-hydroxyphenacyl derivatives, absorption maxima are influenced by substituents and pH. In its neutral form, this compound is expected to have absorption bands in the UV region, likely with a primary maximum (λmax) between 280 and 320 nm, corresponding to π → π* transitions of the aromatic system conjugated with the carbonyl group. The presence of the hydroxyl group can lead to pH-dependent spectral shifts; in basic media, deprotonation to the phenoxide results in a bathochromic (red) shift to longer wavelengths.

While the crystal structure for this compound itself is not reported, detailed X-ray diffraction data exists for its immediate precursor, 4'-Fluoro-2'-hydroxyacetophenone (C₈H₇FO₂). This data provides invaluable insight into the likely solid-state conformation of the core structure.

The precursor crystallizes in the monoclinic system with the space group P21/n. A significant structural feature is the presence of a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the carbonyl oxygen. This interaction results in a planar, pseudo-six-membered ring, which significantly influences the molecule's conformation.

Table 1: Crystallographic Data for 4'-Fluoro-2'-hydroxyacetophenone

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 3.7978 (1) |

| b (Å) | 14.2421 (3) |

| c (Å) | 13.0092 (3) |

| β (°) | 91.884 (2) |

| Volume (ų) | 703.27 (3) |

| Z | 4 |

Time-Resolved Spectroscopic Techniques for Mechanistic Insights

To understand the photochemical reaction mechanisms of this compound, particularly its use as a photoremovable protecting group, time-resolved techniques are indispensable.

Laser Flash Photolysis (LFP) is a powerful technique used to study short-lived excited states and reactive intermediates generated upon photoexcitation. For hydroxyphenacyl compounds, LFP studies are crucial for elucidating the mechanism of substrate release.

In a typical LFP experiment, a solution of this compound would be excited with a short, high-energy laser pulse (e.g., from a Nd:YAG laser at 266 or 355 nm). The subsequent changes in absorption are monitored over time, from nanoseconds to milliseconds, to detect and characterize transient species.

Based on studies of related 2-hydroxyphenacyl and p-hydroxyphenacyl systems, several transient intermediates would be expected:

Triplet Excited State: Upon excitation, the molecule would likely undergo intersystem crossing to form a triplet state. This triplet state is often the key reactive intermediate in photochemical reactions.

Quinoid Intermediates: Intramolecular proton transfer from the phenolic hydroxyl group to the carbonyl oxygen in the excited state can lead to the formation of a transient quinoid enol triplet. These species have characteristic absorption spectra that can be detected by LFP.

Radical Species: Subsequent photochemical steps could involve the formation of radical intermediates, which can also be monitored with this technique.

By analyzing the absorption spectra and decay kinetics of these transients under various conditions (e.g., different solvents, pH), a detailed step-by-step reaction mechanism can be constructed.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxyacetophenone |

| 4'-Fluoro-2'-hydroxyacetophenone |

Picosecond and Nanosecond Pump-Probe Spectroscopy

Time-resolved pump-probe spectroscopy is a powerful technique to investigate the ultrafast dynamics of photoexcited molecules. In the context of this compound, these methods could be employed to study processes such as excited-state intramolecular proton transfer (ESIPT), intersystem crossing, and vibrational relaxation on picosecond to nanosecond timescales. However, no published studies utilizing these techniques for this specific compound were found.

Computational Chemistry and Theoretical Modeling

Computational methods are invaluable for complementing experimental data and providing detailed insights into molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

DFT calculations would be instrumental in understanding the ground and excited-state electronic structure of this compound. Such calculations could predict optimized geometries, vibrational frequencies, and the energies of molecular orbitals. Furthermore, DFT can be used to map potential energy surfaces and identify transition states for various reaction pathways, such as photodebromination or proton transfer. nih.gov Specific DFT studies on this compound are not available in the current literature.

Ab Initio Methods in Mechanistic Investigations

High-level ab initio calculations could provide a more accurate description of the electronic structure and reaction mechanisms of this compound, especially for cases where DFT might be less reliable. These methods are computationally more intensive but can offer benchmark-quality data on reaction barriers and excited-state properties. A search of the literature did not yield any studies that have applied ab initio methods to investigate this molecule.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound and the influence of its environment, such as solvent effects, on its structure and dynamics. MD simulations can provide insights into the flexibility of the molecule and the accessibility of different conformations that may be important for its reactivity. No such simulation studies have been reported for this compound.

Quantum Chemical Studies of Excited States and Proton Transfer

Quantum chemical methods are essential for studying the photochemistry of molecules like this compound, which likely involves an intramolecular hydrogen bond. nih.govresearchgate.netresearchgate.net These studies can elucidate the nature of the excited states, the mechanism of excited-state intramolecular proton transfer (ESIPT), and the subsequent relaxation pathways. nih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net Despite the relevance of these studies for this class of compounds, specific quantum chemical investigations on this compound are absent from the scientific literature.

Applications of 4 Fluoro 2 Hydroxyphenacyl Bromide in Advanced Chemical Research

Utilization as a Photoremovable Protecting Group (PPG)

The 2-hydroxyphenacyl chromophore is a well-established photoremovable protecting group (PPG), often referred to as a "caging group." These groups are used to temporarily block a functional group on a molecule, rendering it inactive. The functional group can then be rapidly and precisely "uncaged" or released upon exposure to light. The introduction of a fluorine atom at the 4-position of the phenyl ring can modulate the electronic properties and photophysical behavior of the chromophore. The p-hydroxyphenacyl (pHP) framework is known for its fast and efficient photorelease capabilities, often occurring within nanoseconds of light absorption. nih.gov

4-Fluoro-2-hydroxyphenacyl bromide is particularly effective for caging acidic functional groups. It reacts with carboxylates, sulfonates, and phosphates to form the corresponding phenacyl esters. These esters are stable under typical physiological conditions but can be cleaved with high efficiency using UV light. The photorelease mechanism for the parent p-hydroxyphenacyl system proceeds through a "photo-Favorskii" rearrangement. nih.gov Upon excitation, the chromophore undergoes a rearrangement to release the caged acid, while the caging group itself is converted into a non-interfering byproduct. nih.gov

Research on various substituted p-hydroxyphenacyl esters has shown that substituents like fluorine have a minimal effect on the quantum efficiencies and rates of photorelease. nih.gov This robustness makes the 4-fluoro-2-hydroxyphenacyl group a reliable choice for applications requiring precise spatial and temporal control over the release of acidic molecules. This is crucial in fields like biochemistry and cell biology for studying dynamic processes involving phosphate-based signaling molecules or carboxylic acid-containing metabolites.

Below is a table summarizing typical photophysical properties for esters derived from related p-hydroxyphenacyl PPGs, which are representative of the performance expected from 4-fluoro-2-hydroxyphenacyl esters.

| Caged Functional Group | Typical Wavelength (nm) | Representative Quantum Yield (Φ) | Typical Release Rate |

| Carboxylate (e.g., Acetate) | 280-320 | ~0.2 - 0.4 | > 10⁸ s⁻¹ |

| Phosphate (e.g., ATP) | 280-320 | ~0.1 - 0.3 | > 10⁸ s⁻¹ |

| Sulfonate (e.g., Mesylate) | 280-320 | ~0.1 - 0.3 | > 10⁸ s⁻¹ |

This data is representative of the p-hydroxyphenacyl class of PPGs. Specific values for the 4-fluoro-2-hydroxy derivative may vary.

Beyond acidic groups, the 4-fluoro-2-hydroxyphenacyl scaffold can be adapted to cage other important functional groups, including amines. Caging of amine-containing neurotransmitters, such as GABA, has been demonstrated with pHP derivatives. nih.gov The ability to deliver a pulse of a bioactive molecule with light allows researchers to probe its function in complex biological systems, such as neural circuits, with high precision.

The general strategy involves modifying the bioactive molecule with the 4-fluoro-2-hydroxyphenacyl group, rendering it temporarily inert. The caged compound is introduced to the biological system, and targeted irradiation at a specific location releases the active molecule, triggering a localized biological response. This technique is invaluable for mapping receptor fields, studying enzyme kinetics, and controlling cellular signaling pathways in real-time. nih.govnih.gov

Orthogonal photorelease refers to the selective removal of multiple distinct PPGs in a system, each responding to a different wavelength of light. This allows for the sequential activation of different molecules or different functional groups within the same molecule. The 4-fluoro-2-hydroxyphenacyl group can be a component in such strategies. rsc.orgresearchgate.net

For instance, its absorption spectrum can be differentiated from other classes of PPGs, such as coumarin- or nitrobenzyl-based cages. nih.gov A system could be designed where a 4-fluoro-2-hydroxyphenacyl-caged molecule is released with UV light (~300 nm), while a coumarin-caged molecule remains protected until it is irradiated with longer wavelength light (~350-400 nm). nih.gov This orthogonal control enables complex, multi-step experiments where different biological effectors are released in a user-defined sequence, providing deeper insights into the dynamics of biological networks. researchgate.net

Role as a Synthetic Precursor in Complex Molecule Synthesis

The reactivity of the α-bromoketone functionality makes this compound a valuable building block for constructing more complex organic molecules, particularly heterocyclic systems and other functional materials.

Phenacyl bromides are classic precursors in heterocyclic chemistry. The α-bromoketone is an excellent electrophile that readily reacts with a wide range of nucleophiles in cyclization reactions. For example, this compound can serve as the starting material for various heterocyclic scaffolds.

Chalcones and Pyrazoles: The parent ketone, 4'-fluoro-2'-hydroxyacetophenone, undergoes aldol (B89426) condensation with substituted aldehydes to form chalcones. These chalcones, which are α,β-unsaturated ketones, can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) to yield dihydropyrazole derivatives. nih.gov

Thiazoles: In multicomponent reactions, phenacyl bromides react with a sulfur source (like thiourea (B124793) or thiosemicarbazide) and an aldehyde or other components to form substituted thiazole (B1198619) rings. researchgate.net

Benzofurans: The inherent 2-hydroxyphenyl structure is a key motif for the synthesis of benzofurans, an important heterocyclic core found in many biologically active compounds. nih.gov

The table below illustrates some of the heterocyclic systems that can be synthesized using phenacyl bromide precursors.

| Heterocyclic System | Typical Reaction Partner(s) | Key Reaction Type |

| Dihydropyrazoles | Aldehydes, then Hydrazine | Aldol Condensation, then Cyclization |

| Thiazoles | Thiourea or Thiosemicarbazide | Hantzsch-type Synthesis |

| Benzofurans | Intramolecular Cyclization | Williamson Ether Synthesis variant |

The 4-fluoro-2-hydroxyphenyl motif is incorporated into larger molecules to bestow specific properties, leading to the creation of advanced materials and functional molecules. Research has shown that chalcones derived from 4'-fluoro-2'-hydroxyacetophenone, and their subsequent heterocyclic derivatives like dihydropyrazoles, can exhibit significant biological activities. nih.gov

For example, a series of these compounds were synthesized and evaluated for antioxidant and anti-inflammatory properties. nih.gov The specific substitution pattern, including the fluoro and hydroxyl groups on the phenacyl ring, was found to be critical for the observed activity. In this context, this compound acts not just as a structural scaffold but as a carrier of key pharmacophoric features that are elaborated upon to create novel functional molecules with potential therapeutic applications. nih.gov

Interdisciplinary Applications and Emerging Areas

Chemical Biology: Caged Probes for Enzyme Catalysis and Neurobiology

There is no specific information available in the search results regarding the use of this compound as a caged probe for enzyme catalysis or in neurobiological studies.

Materials Science: Photo-patterning and Surface Modification Technologies

There is no specific information available in the search results detailing the application of this compound in photo-patterning or surface modification technologies.

Enabling Technologies for Biosensing and Diagnostic Tools

There is no specific information available in the search results on the use of this compound in the development of biosensors or diagnostic tools.

Conclusion and Future Research Directions

Summary of Key Research Achievements and Challenges

Currently, the primary achievement associated with 4-Fluoro-2-hydroxyphenacyl bromide is its availability as a research chemical, which opens the door for its exploration as a versatile building block in organic synthesis. scbt.comsynquestlabs.com The key challenge lies in the limited body of published research specifically detailing its reactivity and applications. Future research will need to systematically document its synthetic accessibility and explore its utility in constructing complex molecules. A significant hurdle will be to develop selective reaction conditions that can differentiate between the reactive α-bromoacetyl group and the phenolic hydroxyl group, allowing for controlled derivatization.

Potential for Novel Derivatizations and Reactivity Modes of this compound

The trifunctional nature of this compound—possessing a reactive α-bromoketone, a nucleophilic hydroxyl group, and an activated aromatic ring—makes it a highly promising scaffold for generating diverse molecular architectures. The α-bromoacetyl moiety is a classic electrophile, readily undergoing substitution reactions with a wide range of nucleophiles to form esters, ethers, and thioethers. It is also a key precursor for the synthesis of various heterocyclic compounds, such as thiazoles, imidazoles, and quinoxalines, which are prevalent in medicinally active compounds. researchgate.netdntb.gov.uaresearchgate.net

The hydroxyl group can be alkylated, acylated, or used as a handle for introducing other functional groups. The fluorine atom on the aromatic ring can influence the acidity of the hydroxyl group and the reactivity of the entire molecule through its electron-withdrawing effects. nih.gov This modulation of electronic properties is a key feature of many fluorinated pharmaceuticals. nih.govyoutube.com

Below is a table outlining potential derivatizations:

| Reactive Site | Reagent/Reaction Type | Potential Product Class |

| α-Bromoacetyl | Carboxylic acids | Phenacyl esters |

| α-Bromoacetyl | Thioureas/Thioamides | Thiazoles |

| α-Bromoacetyl | Amidines | Imidazoles |

| α-Bromoacetyl | o-Phenylenediamines | Quinoxalines |

| Hydroxyl Group | Alkyl halides | Aryl ethers |

| Hydroxyl Group | Acyl chlorides | Aryl esters |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted aromatic derivatives |

Opportunities for Advanced Computational Predictions and Experimental Verification

Advanced computational methods, such as Density Functional Theory (DFT), offer a powerful tool to predict the properties and reactivity of this compound before engaging in extensive experimental work. acs.org Computational studies can provide insights into its three-dimensional structure, electronic properties (HOMO-LUMO gap), and spectroscopic characteristics. rsc.org Furthermore, reaction pathways for its derivatization can be modeled to predict the feasibility and selectivity of different synthetic routes. nih.gov

For instance, computational models can predict the relative reactivity of the different functional groups under various conditions, guiding the design of experiments for selective modifications. These theoretical predictions can then be verified through targeted synthesis and spectroscopic analysis of the resulting products, creating a synergistic cycle of computational and experimental research.

Future Prospects in Interdisciplinary Research Utilizing Fluorinated Phenacyl Bromides

The unique combination of functional groups in this compound positions it as a valuable tool for various interdisciplinary research fields. The introduction of fluorine is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. nih.govmdpi.com Therefore, derivatives of this compound could be explored as potential therapeutic agents, including as enzyme inhibitors or receptor modulators. nih.gov

In materials science, the fluorinated aromatic ring can be exploited to create novel polymers and liquid crystals with unique electronic and optical properties. rsc.org The ability of fluorine to influence intermolecular interactions can be harnessed to control the self-assembly of molecules in the solid state, leading to new materials with tailored properties. The versatility of phenacyl bromides as synthetic intermediates further broadens the scope of potential applications in areas such as agrochemicals and chemical biology. nih.govacs.org

Q & A

Q. How does the compound’s fluorescence behavior compare to structurally analogous phenacyl bromides?

- Methodological Answer : Time-resolved fluorescence spectroscopy reveals quenching effects from bromine’s heavy atom effect. Compare Stokes shifts and quantum yields (e.g., vs. 4-chloro derivatives) using fluorimeters with calibrated integrating spheres. Solvatochromic studies in varying polarity solvents (e.g., cyclohexane to DMSO) map emission trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.